

Application Note: Sonogashira Coupling of 4-Bromo-4'-methoxybiphenyl

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Compound of Interest

Compound Name: **4-Bromo-4'-methoxybiphenyl**

Cat. No.: **B1277834**

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The Sonogashira coupling is a powerful and widely used cross-coupling reaction in organic synthesis for the formation of carbon-carbon bonds between a terminal alkyne and an aryl or vinyl halide. This reaction is typically catalyzed by a palladium complex and a copper(I) co-catalyst and is carried out in the presence of a base.

This application note provides a detailed protocol for the Sonogashira coupling of **4-bromo-4'-methoxybiphenyl** with a terminal alkyne. **4-Bromo-4'-methoxybiphenyl** is a useful building block in the synthesis of various organic molecules, including liquid crystals and biologically active compounds. The methoxy group can influence the electronic properties and solubility of the final product.

The described protocol outlines the necessary reagents, equipment, and reaction conditions for achieving a successful coupling reaction. It also includes details on the purification and characterization of the desired product.

Experimental Protocol

Materials and Equipment:

- Substrates: **4-Bromo-4'-methoxybiphenyl**, Terminal alkyne (e.g., phenylacetylene)
- Catalysts: Tetrakis(triphenylphosphine)palladium(0) ($Pd(PPh_3)_4$), Copper(I) iodide (CuI)
- Base: Triethylamine (TEA) or Diisopropylamine (DIPA)

- Solvent: Tetrahydrofuran (THF) or Toluene
- Reaction Vessel: Schlenk flask or a round-bottom flask equipped with a reflux condenser and a magnetic stirrer
- Inert Atmosphere: Nitrogen or Argon gas line
- Heating and Stirring: Heating mantle or oil bath with a magnetic stir plate
- Purification: Silica gel for column chromatography, standard glassware for extraction
- Analytical Instruments: NMR spectrometer, Mass spectrometer

Reaction Scheme:

Procedure:

- Reaction Setup: To a dry Schlenk flask under an inert atmosphere (Nitrogen or Argon), add **4-bromo-4'-methoxybiphenyl** (1.0 eq), the terminal alkyne (1.2 eq), tetrakis(triphenylphosphine)palladium(0) (0.02 eq), and copper(I) iodide (0.04 eq).
- Solvent and Base Addition: Add the solvent (e.g., THF or Toluene, to make a 0.1 M solution with respect to the aryl bromide) and the base (e.g., triethylamine or diisopropylamine, 3.0 eq) to the flask.
- Reaction Conditions: Stir the reaction mixture at the desired temperature (typically ranging from room temperature to 80 °C) for the specified time (usually 4-24 hours). The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
- Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute the mixture with a suitable organic solvent (e.g., ethyl acetate) and wash with saturated aqueous ammonium chloride solution, followed by brine.
- Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product is then purified by silica gel column chromatography using an appropriate eluent system (e.g., a mixture of hexane and ethyl acetate).

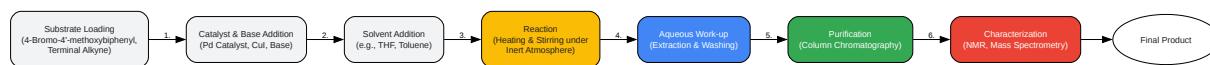
- Characterization: The structure and purity of the final product can be confirmed by NMR spectroscopy and mass spectrometry.

Data Presentation

Entry	Aryl Halide	Alkyne	Catalyst System	Base	Solvent	Temp (°C)	Time (h)	Yield (%)
1	4-Bromo-4'-methoxybiphenyl	Phenylacetylene	Pd(PPh ₃) ₄ / Cul	TEA	THF	60	12	85-95
2	4-Bromo-4'-methoxybiphenyl	Ethynyltrimethylsilane	Pd(PPh ₃) ₄ / Cul	DIPA	Toluene	80	8	80-90
3	4-Bromo-4'-methoxybiphenyl	1-Hexyne	PdCl ₂ (PPh ₃) ₂ / Cul	TEA	DMF	70	16	75-85

Visualizations

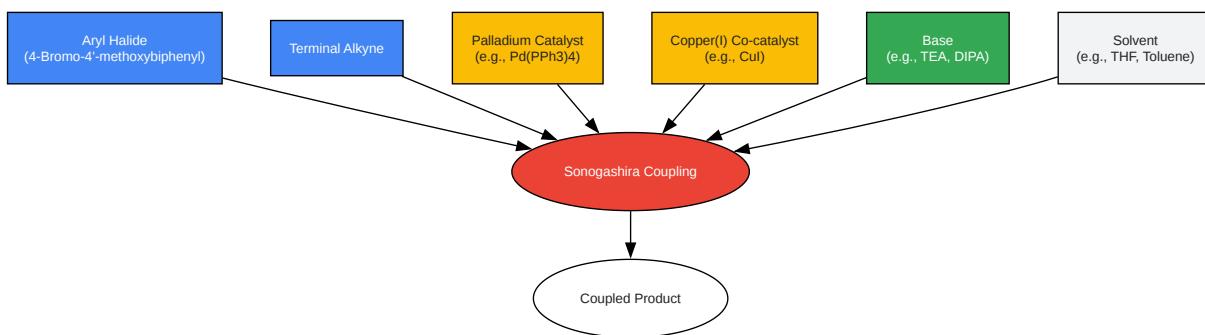
Experimental Workflow



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Sonogashira Coupling Experimental Workflow

Logical Relationship of Key Components

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Key Components of the Sonogashira Coupling

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